![molecular formula C18H17ClF2N4O2S B580903 N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride CAS No. 1262036-49-6](/img/structure/B580903.png)
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride
説明
LY 2886721 塩酸塩は、アミロイドβペプチドの産生に関与する酵素であるβセクレターゼ(BACE)の強力かつ選択的な阻害剤です。これらのペプチドは、アルツハイマー病の発症に関与しています。 LY 2886721 塩酸塩は、脳内のアミロイドβレベルを低下させる可能性のある治療効果について研究されており、アルツハイマー病の治療のための有望なアプローチを提供しています .
準備方法
LY 2886721 塩酸塩の合成は、いくつかのステップからなり、重要な中間体の調製から始まります。合成経路には、通常、ピリジンカルボキサミドコアの形成、続いてフッ素原子の導入、およびチアジン環の形成が含まれます。最後のステップでは、遊離塩基を塩酸塩に変換します。 反応条件は、多くの場合、高収率と高純度を得るために、特定の試薬と触媒を使用する必要があります .
化学反応の分析
LY 2886721 塩酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: この化合物は、特にフッ素原子とチアジン環を含む置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 .
科学研究アプリケーション
LY 2886721 塩酸塩は、特にアルツハイマー病の文脈において、科学研究で広く研究されてきました。そのアプリケーションには以下が含まれます。
化学: βセクレターゼの阻害とそれに伴うアミロイドβ産生への影響を研究するためのツール化合物として使用されます。
生物学: アミロイドβの産生とクリアランスに関与する生物学的経路を調査するために、細胞および動物モデルで使用されます。
医学: 脳内のアミロイドβレベルを低下させる能力を示す研究で、アルツハイマー病の治療のための潜在的な治療薬として調査されています。
科学的研究の応用
Alzheimer's Disease Treatment
LY2886721 has been extensively studied for its effects on amyloid-beta levels in both preclinical and clinical settings:
- Preclinical Studies : In animal models, LY2886721 demonstrated significant reductions in amyloid-beta levels in cerebrospinal fluid (CSF) and brain tissue after administration. Studies reported reductions of up to 65% in CSF amyloid levels at 24 hours post-dose .
- Clinical Trials : The compound progressed to Phase 2 clinical trials where it was evaluated for safety and efficacy. Results indicated a favorable safety profile and a dose-dependent reduction in amyloid-beta levels among participants .
Potential in Other Neurodegenerative Disorders
Research is ongoing to explore the utility of LY2886721 beyond Alzheimer's disease. Its mechanism may have implications for other conditions characterized by amyloid pathology or similar neurodegenerative processes.
Fluorinated Compounds in Drug Design
The incorporation of fluorine atoms into the structure of LY2886721 enhances its pharmacokinetic properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Studies have indicated that fluorinated derivatives can enhance binding affinity to target proteins involved in neurodegeneration .
Case Study 1: Efficacy in Alzheimer's Disease Models
A study published in The Journal of Neuroscience detailed the effects of LY2886721 on transgenic mouse models of Alzheimer's disease. The compound was administered over a period of weeks, with significant reductions in plaque formation observed through histological analysis. Behavioral assessments also indicated improvements in cognitive function compared to control groups .
Case Study 2: Phase 2 Clinical Trial Outcomes
In a Phase 2 trial involving human subjects diagnosed with mild to moderate Alzheimer's disease, participants received varying doses of LY2886721. Results showed a statistically significant decrease in amyloid-beta levels as measured by PET imaging and CSF analysis. The trial also monitored adverse effects, which were minimal and manageable .
作用機序
LY 2886721 塩酸塩は、アミロイド前駆体タンパク質(APP)を切断してアミロイドβペプチドを産生する酵素であるβセクレターゼ(BACE1)を選択的に阻害することによって効果を発揮します。BACE1を阻害することによって、LY 2886721 塩酸塩は、アミロイドβペプチドの産生を抑制し、それによって脳内の蓄積を減少させます。 このメカニズムは、アミロイドβの神経毒性効果を軽減し、アルツハイマー病の進行を遅らせるものと考えられています .
類似の化合物との比較
LY 2886721 塩酸塩は、カテプシンD、ペプシン、レニンなどの他のプロテアーゼよりも、βセクレターゼ(BACE1)に対して高い選択性を示すという点でユニークです。この選択性は、標的外効果を最小限に抑え、治療効果を高めるために重要です。類似の化合物には以下が含まれます。
ベルベセスタット: アルツハイマー病のために研究されている別のBACE1阻害剤。
ラナベセスタット: 類似の作用機序を持つBACE1阻害剤。
アタベセスタット: アルツハイマー病の臨床試験が行われたBACE1阻害剤。LY 2886721 塩酸塩は、高い選択性と血脳関門を通過する能力を持ち、アルツハイマー病の治療のための有望な候補となっています
類似化合物との比較
LY 2886721 hydrochloride is unique in its high selectivity for beta-secretase (BACE1) over other proteases such as cathepsin D, pepsin, and renin. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:
Verubecestat: Another BACE1 inhibitor studied for Alzheimer’s disease.
Lanabecestat: A BACE1 inhibitor with a similar mechanism of action.
Atabecestat: A BACE1 inhibitor that has undergone clinical trials for Alzheimer’s disease. LY 2886721 hydrochloride stands out due to its high selectivity and ability to cross the blood-brain barrier, making it a promising candidate for Alzheimer’s disease treatment
生物活性
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a tetrahydrofuro-thiazin moiety and fluorinated aromatic rings. Its chemical formula is , and it is often studied for its interactions with biological targets due to the presence of fluorine atoms which can enhance metabolic stability and bioactivity.
Research indicates that this compound may function as a BACE1 inhibitor , which is crucial in the context of Alzheimer's disease. BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) is an enzyme that plays a significant role in the production of amyloid-beta peptides associated with neurodegeneration.
Inhibition Studies
In vitro studies have demonstrated that the compound effectively inhibits BACE1 activity. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on BACE1 activity compared to control compounds .
- Mechanism Insights : Molecular docking studies suggest that the compound binds to the active site of BACE1, preventing substrate access and subsequent cleavage .
Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated through various assays:
- Cell Viability Assays : In neuronal cell lines treated with amyloid-beta peptides, the compound significantly improved cell viability by reducing cytotoxic effects associated with oligomerization .
- Apoptosis Inhibition : Fluorinated compounds similar to this one have shown reduced activation of caspase-3 in models of neuronal injury, suggesting an anti-apoptotic effect .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 6 hours |
Metabolism | Liver (CYP450 enzymes) |
These properties suggest potential for oral bioavailability and therapeutic use.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests .
- Neuroinflammation Studies : The compound was also tested in models of neuroinflammation where it demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its neuroprotective profile .
特性
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
Record name | LY-2886721 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-49-6 | |
Record name | LY-2886721 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2886721 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2886721 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。